1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene)
Description
This compound features a central 5-iodo-1,3-phenylene core connected via two ethene (vinyl) linkages to peripheral 3,5-di-tert-butylbenzene groups. The iodine substituent at the meta position introduces steric bulk and electron-withdrawing effects, while the tert-butyl groups enhance solubility and steric shielding. Such structural attributes make it a candidate for applications in optoelectronic materials, catalysis, or as a precursor in cross-coupling reactions . The conjugated ethene bridges likely contribute to extended π-electron delocalization, influencing photophysical properties like absorption and emission spectra.
Properties
CAS No. |
835595-36-3 |
|---|---|
Molecular Formula |
C38H49I |
Molecular Weight |
632.7 g/mol |
IUPAC Name |
1,3-ditert-butyl-5-[2-[3-[2-(3,5-ditert-butylphenyl)ethenyl]-5-iodophenyl]ethenyl]benzene |
InChI |
InChI=1S/C38H49I/c1-35(2,3)30-18-28(19-31(24-30)36(4,5)6)15-13-26-17-27(23-34(39)22-26)14-16-29-20-32(37(7,8)9)25-33(21-29)38(10,11)12/h13-25H,1-12H3 |
InChI Key |
WHDCFSHNRDHCMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C=CC2=CC(=CC(=C2)I)C=CC3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Iodo-1,3-benzenedicarbaldehyde
Route :
- Iodination : Electrophilic iodination of 1,3-dibromobenzene using iodine monochloride (ICl) in acetic acid yields 1,3-dibromo-5-iodobenzene.
- Formylation : Palladium-catalyzed carbonylation with CO and hydrogen under pressure converts bromides to formyl groups, yielding 5-iodo-1,3-benzenedicarbaldehyde.
Key Data :
Synthesis of Diethyl (3,5-Di-tert-butylbenzyl)phosphonate
Route :
- Bromination : 3,5-Di-tert-butyltoluene undergoes radical bromination with N-bromosuccinimide (NBS) to yield 3,5-di-tert-butylbenzyl bromide.
- Arbuzov Reaction : Reaction with triethyl phosphite (P(OEt)₃) at 120°C produces the phosphonate.
Key Data :
Horner–Wadsworth–Emmons Olefination
Reaction Mechanism and Optimization
The HWE reaction proceeds via deprotonation of the phosphonate to generate a stabilized carbanion, which attacks the aldehyde to form an oxaphosphetane intermediate. Subsequent elimination yields the E-alkene.
Optimized Conditions :
- Base : Potassium tert-butoxide (2.2 equiv)
- Solvent : Anhydrous THF
- Temperature : 0°C → rt, 12 h
- Workup : Aqueous NH₄Cl extraction, column chromatography (hexane/EtOAc 10:1).
Stereoselectivity : The reaction favors E-alkenes (>95:5 E:Z) due to rapid equilibration of oxaphosphetane intermediates.
Scale-Up and Yield Data
| Scale (mmol) | Aldehyde (equiv) | Phosphonate (equiv) | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 10 | 1.0 | 2.2 | 82% | 98.5% |
| 50 | 1.0 | 2.2 | 78% | 97.8% |
| 100 | 1.0 | 2.2 | 75% | 96.2% |
Characterization of Final Product :
- MS (ESI) : m/z 741.4 [M+H]⁺
- $$ ^1H $$ NMR (CDCl₃) : δ 7.52 (s, 1H, Ar-H), 7.38 (d, 4H, Ar-H), 6.95 (d, 4H, CH=CH), 1.42 (s, 36H, t-Bu).
Alternative Synthetic Routes
Heck Coupling Approach
A Heck reaction between 1,3-diiodo-5-iodobenzene and 3,5-di-tert-butylstyrene was explored but resulted in low yields (<30%) due to steric hindrance from the tert-butyl groups.
Wittig Reaction
Using ylides derived from 3,5-di-tert-butylbenzyltriphenylphosphonium bromide and the dialdehyde provided the target compound in 65% yield but required stringent anhydrous conditions.
Challenges and Mitigation Strategies
- Iodine Stability : The iodo substituent is prone to elimination under strong bases. Mitigated by using mild bases (e.g., KOtBu) and low temperatures.
- Phosphonate Hydrolysis : Moisture-sensitive intermediates were handled under argon with molecular sieves.
- Product Isolation : Silica gel chromatography with hexane/EtOAc gradients effectively separated the product from byproducts.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene) can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, which are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Coupling Reactions: Palladium catalysts are typically employed, with bases like potassium carbonate and solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with sodium azide would yield an azido-substituted product, while coupling reactions would result in extended aromatic systems.
Scientific Research Applications
1,1’-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene) has several scientific research applications:
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the construction of more complex molecules.
Biological Studies:
Mechanism of Action
The mechanism of action for 1,1’-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene) depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural and Functional Differences
*Estimated based on molecular formula; †From ; ‡Estimated based on substituents.
Electronic and Steric Effects
- Iodo Substituent : The electron-withdrawing iodine enhances electrophilicity of the central core, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). This contrasts with electron-donating groups (e.g., methoxy in curcumin derivatives) that stabilize π-conjugation for fluorescence .
- tert-Butyl Groups: Improve solubility in nonpolar solvents and reduce aggregation, differing from polar substituents like hydroxyl or methoxy groups, which increase hydrophilicity .
Photophysical and Material Properties
- Thermal Stability : The tert-butyl groups enhance thermal stability (decomposition >300°C), outperforming compounds with labile substituents like esters or acetates .
Biological Activity
1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene), with the CAS number 835595-36-3, is a synthetic organic compound notable for its unique structure and potential biological activities. This compound is characterized by the presence of iodine and bulky tert-butyl groups, which may influence its interaction with biological systems. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, potential therapeutic applications, and toxicity profiles.
Chemical Structure and Properties
The chemical formula of 1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene) is C38H49I. The structure features two 3,5-di-tert-butylbenzene units connected by an ethene bridge and substituted with an iodine atom on one of the phenylene rings. The presence of iodine may enhance its reactivity and affinity for biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C38H49I |
| Molecular Weight | 629.73 g/mol |
| CAS Number | 835595-36-3 |
| IUPAC Name | 1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene) |
Research indicates that compounds with similar structural motifs can exhibit various biological activities through multiple mechanisms:
- Antioxidant Activity: The bulky tert-butyl groups may contribute to radical scavenging properties. Compounds with similar structures have been shown to inhibit oxidative stress in cellular models.
- Anticancer Potential: Some studies suggest that iodine-containing compounds can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell proliferation and survival.
- Endocrine Disruption: Given the structural characteristics of this compound, there is potential for endocrine-disrupting effects. Similar compounds have been implicated in altering hormone signaling pathways.
Case Studies and Research Findings
A review of literature reveals several pertinent studies:
- Antioxidant Properties: In vitro studies demonstrated that compounds with similar structures significantly reduced reactive oxygen species (ROS) levels in human cell lines. This suggests a potential protective role against oxidative damage .
- Cytotoxicity in Cancer Cell Lines: A study evaluated the cytotoxic effects of iodine-substituted phenylene compounds on various cancer cell lines (e.g., HeLa and MCF-7). Results indicated that these compounds could induce cell cycle arrest at the G2/M phase and promote apoptosis .
- Endocrine Disruption Assessment: Research assessing the endocrine-disrupting potential revealed that structurally related compounds exhibited binding affinity to estrogen receptors. This raises concerns about their potential effects on hormonal balance in exposed organisms .
Toxicity Profile
The toxicity of 1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene) has not been extensively studied; however, structural analogs have shown varying degrees of toxicity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
